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Core Science & Biosynthesis

Foundational

CAS number and molecular weight of 2-Naphthalen-1-ylbutanoic acid

An In-depth Technical Guide to 2-Naphthalen-1-ylbutanoic Acid: Synthesis, Analytics, and Physicochemical Properties For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Naphthalen-1-ylbutanoic Acid: Synthesis, Analytics, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Naphthalen-1-ylbutanoic acid, a substituted carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive and methodological framework.

Chemical Identity and Physicochemical Properties

2-Naphthalen-1-ylbutanoic acid belongs to a family of arylacetic acid derivatives. The nomenclature specifies a butanoic acid backbone with a naphthalen-1-yl moiety attached to the second carbon atom.

While a specific CAS number for 2-Naphthalen-1-ylbutanoic acid is not readily found in major chemical databases, its molecular formula and weight can be determined from its structure. It is crucial to distinguish it from its isomers, which are commercially available and have documented properties.

Property2-Naphthalen-1-ylbutanoic acid (Predicted)4-(Naphthalen-1-yl)butanoic acid[1]4-(2-naphthyl)butanoic acid[2][3]
CAS Number Not assigned781-74-8[1]782-28-5[2][3]
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₄O₂[1]C₁₄H₁₄O₂[2]
Molecular Weight 214.26 g/mol 214.26 g/mol [1]214.26 g/mol [3]
Synonyms -1-Naphthalenebutyric acid[1]2-Naphthalenebutanoic acid, 2-Naphthalenebutyric acid

Synthesis Strategies

The synthesis of 2-Naphthalen-1-ylbutanoic acid can be approached through several established organic chemistry methodologies. A plausible and efficient route is the alkylation of a malonic ester with a suitable naphthalene-containing electrophile, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow: Malonic Ester Synthesis

reagent1 Diethyl malonate step1 Deprotonation reagent1->step1 reagent2 Sodium ethoxide reagent2->step1 reagent3 1-(Bromomethyl)naphthalene step2 Alkylation (SN2) reagent3->step2 intermediate1 Diethyl 2-(naphthalen-1-ylmethyl)malonate step3 Hydrolysis & Decarboxylation intermediate1->step3 reagent4 HCl, H₂O, Heat reagent4->step3 product 2-Naphthalen-1-ylbutanoic acid intermediate_enolate step1->intermediate_enolate Enolate formation intermediate_enolate->step2 step2->intermediate1 step3->product

Caption: Proposed malonic ester synthesis of 2-Naphthalen-1-ylbutanoic acid.

Experimental Protocol: Malonic Ester Synthesis
  • Enolate Formation: Dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide portion-wise at room temperature under an inert atmosphere (e.g., Argon). Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Alkylation: To the solution of the enolate, add 1-(bromomethyl)naphthalene dropwise. The reaction mixture is then heated to reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Hydrolysis and Decarboxylation: The crude diethyl 2-(naphthalen-1-ylmethyl)malonate is refluxed with a concentrated solution of hydrochloric acid for 12-18 hours.

  • Isolation and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Naphthalen-1-ylbutanoic acid.

Analytical Methodologies

The analysis of 2-Naphthalen-1-ylbutanoic acid and its isomers can be effectively performed using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, owing to the chromophoric nature of the naphthalene ring system.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the separation and quantification of naphthalene derivatives.[4][5]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% formic acid.[6]
Flow Rate 1.0 mL/min[6]
Detection UV detection at approximately 230 nm or fluorescence detection.
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Sample Preparation Protocol for HPLC Analysis
  • Standard Solution: Prepare a stock solution of the analyte in a suitable solvent such as acetonitrile or methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation: For formulated products or biological matrices, an extraction step (e.g., solid-phase extraction) may be necessary to remove interfering substances.[7]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Illustrative HPLC Workflow

sample Sample Preparation hplc HPLC System sample->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV/Vis Detector column->detector Elution data Data Acquisition & Analysis detector->data Signal

Caption: General workflow for HPLC analysis of 2-Naphthalen-1-ylbutanoic acid.

Potential Applications and Research Directions

Naphthalene-containing compounds are prevalent in medicinal chemistry and materials science. While specific applications for 2-Naphthalen-1-ylbutanoic acid are not extensively documented, its structural motifs suggest potential utility in several areas:

  • Drug Discovery: Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the biological activity of this compound could be a fruitful area of research.

  • Organic Electronics: The naphthalene core is a key component in many organic semiconductors. Carboxylic acid functionalization can be used to anchor these molecules to surfaces or to tune their electronic properties.

  • Chemical Synthesis: As a synthetic intermediate, this compound can be used to introduce the naphthalen-1-ylbutyl group into more complex molecules.[8]

Safety and Handling

Detailed toxicological data for 2-Naphthalen-1-ylbutanoic acid is not available. However, based on related compounds such as 2-Naphthol, it should be handled with care.[9] It is advisable to treat it as a potential irritant to the skin and eyes.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.

References

Sources

Foundational

pKa values and acidity of 2-Naphthalen-1-ylbutanoic acid

Executive Summary This technical guide provides a comprehensive analysis of the acidity (pKa) of 2-Naphthalen-1-ylbutanoic acid (CAS: 15410-62-5). As a lipophilic carboxylic acid structurally related to the auxin 1-Napht...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) of 2-Naphthalen-1-ylbutanoic acid (CAS: 15410-62-5). As a lipophilic carboxylic acid structurally related to the auxin 1-Naphthaleneacetic acid (NAA) and the pharmaceutical intermediate 2-Phenylbutanoic acid, its precise dissociation constant is critical for optimizing chiral resolution processes, formulation stability, and bioavailability modeling.

Based on structural activity relationship (SAR) analysis and analog benchmarking, the pKa of 2-Naphthalen-1-ylbutanoic acid is estimated to be in the range of 4.35 – 4.55 . This places it as a slightly weaker acid than 1-Naphthaleneacetic acid (pKa ~4.24) due to the electron-donating inductive effect (+I) of the


-ethyl group.

Chemical Identity & Structural Analysis

Compound: 2-Naphthalen-1-ylbutanoic acid IUPAC Name: 2-(naphthalen-1-yl)butanoic acid CAS Number: 15410-62-5 Molecular Formula:


Molecular Weight:  214.26  g/mol 
Electronic Effects on Acidity

The acidity of this molecule is governed by the stability of its carboxylate anion (


). Two competing structural factors influence this stability:
  • The Naphthyl Group (-I / -R Effect): The 1-naphthyl moiety acts as an electron-withdrawing group (EWG) relative to an alkyl chain. Through inductive withdrawal (-I) and weak resonance stabilization (-R) of the negative charge, it stabilizes the carboxylate anion, thereby increasing acidity (lowering pKa) compared to aliphatic acids like butanoic acid.

  • The

    
    -Ethyl Group (+I Effect):  The ethyl group at the 2-position exerts a positive inductive effect (+I), pushing electron density toward the carboxyl carbon. This destabilizes the forming negative charge on the carboxylate, thereby decreasing acidity (raising pKa) compared to 1-Naphthaleneacetic acid.
    

The net result is an acidity intermediate between unsubstituted aliphatic acids and alpha-aryl acetic acids.

pKa Data & Analog Benchmarking

Direct experimental values for this specific CAS are rare in open literature. Therefore, we utilize high-confidence "anchor" molecules to triangulate the value.

Table 1: Comparative Acidity of Structural Analogs

CompoundStructurepKa (Experimental/Predicted)Structural Impact on Acidity
Butanoic Acid Aliphatic chain4.82 (Exp)Baseline aliphatic acidity. No aryl stabilization.
1-Naphthaleneacetic Acid (NAA) 1-Naphthyl-CH2-COOH4.24 (Exp)Naphthyl group stabilizes anion; more acidic than butanoic.
2-Phenylbutanoic Acid Phenyl-CH(Et)-COOH4.34 ± 0.10 (Pred)Phenyl is less withdrawing than naphthyl; ethyl group destabilizes.
2-Naphthalen-1-ylbutanoic Acid Target 4.35 – 4.55 (Est) Naphthyl increases acidity vs. aliphatic; Ethyl decreases acidity vs. NAA.

Technical Insight: The steric bulk of the naphthyl and ethyl groups at the


-position may also hinder solvation of the carboxylate ion, potentially raising the pKa slightly in aqueous environments compared to purely electronic predictions.

Experimental Protocol: pKa Determination via Mixed-Solvent Titration

Due to the high lipophilicity (LogP ~3.7) of 2-Naphthalen-1-ylbutanoic acid, direct titration in water is not feasible due to precipitation. The Yasuda-Shedlovsky extrapolation method is the industry standard for such compounds.

Methodology: Potentiometric Titration in Methanol/Water

Objective: Determine the thermodynamic pKa by measuring apparent pKa (


) in various methanol-water ratios and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: ~50 mg 2-Naphthalen-1-ylbutanoic acid (High Purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Methanol (HPLC grade) and degassed deionized water.

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength

    
    ).
    

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.

  • Dissolution: Dissolve the analyte in the solvent mixture to reach a concentration of ~1-2 mM. Ensure complete dissolution; sonicate if necessary.

  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01). Note: For highest accuracy in mixed solvents, convert operational pH readings to proton concentration using a correction factor (

    
    ) specific to the solvent composition, or use the Yasuda-Shedlovsky linear plot directly on operational pH.
    
  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption. Add titrant in 0.05 mL increments.
  • Data Collection: Record pH vs. Volume of titrant. Wait for electrode stability (<0.1 mV/sec drift) at each point.

Data Analysis (Yasuda-Shedlovsky Equation):

The relationship between the apparent dissociation constant and the dielectric constant (


) of the solvent mixture is:


  • Calculate

    
     (apparent pKa) for each methanol % using the Gran Plot method or half-equivalence point.
    
  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Perform linear regression.

  • Extrapolate the line to the value of

    
     corresponding to pure water (~0.0128 at 25°C). The Y-intercept (adjusted for water concentration) yields the aqueous pKa.
    

Visualizations

Figure 1: Dissociation Equilibrium & Electronic Effects

This diagram illustrates the competing electronic effects that determine the stability of the conjugate base.

AcidityMechanism Acid 2-Naphthalen-1-ylbutanoic Acid (Neutral) Base Carboxylate Anion (Conjugate Base) Acid->Base Dissociation (Ka) Proton H+ Acid->Proton Naphthyl 1-Naphthyl Group (-I / -R Effect) Stabilizes Anion Naphthyl->Base Increases Acidity Ethyl Ethyl Group (+I Effect) Destabilizes Anion Ethyl->Base Decreases Acidity

Caption: Electronic tug-of-war: The naphthyl group stabilizes the anion (enhancing acidity), while the ethyl group destabilizes it (reducing acidity).[1][2][3][4][5][6][7][8][9][10][11][12]

Figure 2: Potentiometric Titration Workflow (Mixed Solvent)

This flowchart details the critical steps for accurate pKa determination of lipophilic acids.

TitrationWorkflow Start Start: Lipophilic Acid Sample SolventPrep Prepare Mixed Solvents (30%, 40%, 50% MeOH/Water) with 0.1M KCl Start->SolventPrep Dissolve Dissolve Analyte (Conc: 1-2 mM) SolventPrep->Dissolve Purge Purge with N2/Ar (Remove CO2) Dissolve->Purge Titrate Potentiometric Titration (Add 0.1M KOH, Record pH) Purge->Titrate Calc_psKa Calculate Apparent pKa (psKa) for each solvent ratio Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/ε) Calc_psKa->Yasuda Result Extrapolate to 0% Organic = Aqueous pKa Yasuda->Result

Caption: Workflow for Yasuda-Shedlovsky extrapolation to determine aqueous pKa of water-insoluble acids.

References

  • ChemicalBook . 2-Phenylbutanoic acid Properties and Acidity. Retrieved from .

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6862, 1-Naphthaleneacetic acid. Retrieved from .

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky method).
  • ChemBK . 2-Phenylbutyric acid pKa prediction. Retrieved from .

  • Gronert, S., & Streitwieser, A. (2006).[13] The remarkably low second pKa of 1-naphthylacetic acid. Journal of the American Chemical Society.[13] Retrieved from .

Sources

Exploratory

A Senior Application Scientist's Perspective on Core Stability Assessment

An In-depth Technical Guide to the Thermodynamic Stability of 2-Naphthalen-1-ylbutanoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active phar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Naphthalen-1-ylbutanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-Naphthalen-1-ylbutanoic acid. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, explore potential degradation pathways, and offer insights into the interpretation of stability data. This document is intended to serve as a practical resource for scientists and researchers involved in the characterization and development of naphthalene-based chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey of a drug molecule from discovery to a marketable therapeutic, the assessment of its inherent stability is a critical milestone. Thermodynamic stability dictates the energy landscape of a molecule, providing a measure of its tendency to exist in its current form rather than transforming into a more stable, lower-energy state, such as a degradant or a different polymorphic form. For a molecule like 2-Naphthalen-1-ylbutanoic acid, a thorough understanding of its thermodynamic stability is paramount for several reasons:

  • Predicting Shelf-Life and Storage Conditions: A quantitative understanding of a compound's stability profile allows for the accurate prediction of its shelf-life and the determination of optimal storage conditions (temperature, humidity, light exposure) to ensure its quality over time.

  • Guiding Formulation Development: Knowledge of potential degradation pathways and the conditions that trigger them is crucial for designing stable formulations. This includes the selection of appropriate excipients that do not accelerate degradation.[1][2]

  • Ensuring Safety and Efficacy: Degradation products can be inactive, less active, or even toxic. A comprehensive stability assessment is therefore essential to guarantee the safety and efficacy of the final drug product throughout its lifecycle.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the quality, safety, and efficacy of new drug substances and products.[3][4]

This guide will provide a framework for the systematic evaluation of the thermodynamic stability of 2-Naphthalen-1-ylbutanoic acid, focusing on both solid-state and solution-state properties.

Physicochemical Properties of Naphthalene-Based Carboxylic Acids

While specific experimental data for 2-Naphthalen-1-ylbutanoic acid is not extensively available in the public domain, we can infer some of its expected properties based on structurally similar compounds like 4-(2-Naphthyl)butanoic acid.

The crystal structure of 4-(2-Naphthyl)butanoic acid reveals that the molecules form cyclic dimers through hydrogen bonding between the carboxylic acid groups.[5][6] This dimerization is a common feature of carboxylic acids and significantly influences their physical properties, including melting point and solubility. The structure consists of double layers of aromatic naphthalene rings in a herringbone arrangement, separated by layers of hydrogen-bonded aliphatic chains.[5] It is reasonable to hypothesize that 2-Naphthalen-1-ylbutanoic acid would exhibit similar intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 2-Naphthalen-1-ylbutanoic Acid

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₁₄H₁₄O₂Based on chemical structure
Molecular Weight214.26 g/mol Based on chemical structure
AppearanceWhite to off-white solidTypical for crystalline organic acids
Melting PointExpected to be a crystalline solid with a distinct melting point.By analogy to related naphthalene derivatives.[7]
SolubilitySparingly soluble in water, soluble in organic solvents like alcohols, ethers, and benzene.General characteristic of naphthalene derivatives and carboxylic acids.[8]
pKaEstimated to be around 4-5Typical for a carboxylic acid.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of 2-Naphthalen-1-ylbutanoic acid. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound and its behavior upon heating.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine key thermodynamic parameters such as melting point, enthalpy of fusion, and to detect phase transitions like polymorphism.[7][9][11][12][13]

Experimental Protocol: DSC Analysis of 2-Naphthalen-1-ylbutanoic Acid

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Naphthalen-1-ylbutanoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the expected melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Interpretation of DSC Data:

  • Sharp, Single Melting Endotherm: Indicates a pure, crystalline substance.

  • Broad or Multiple Endotherms: May suggest the presence of impurities, multiple polymorphic forms, or decomposition during melting.

  • Exothermic Events: Can indicate decomposition or a crystallization event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of sample seal Seal in Al pan weigh->seal load Load sample & reference pans seal->load heat Heat at 10°C/min under N2 load->heat thermogram Generate Thermogram heat->thermogram analyze Determine Tm, ΔHfus, Purity thermogram->analyze TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample place Place in TGA pan weigh->place load Load pan onto TGA balance place->load heat Heat at 10°C/min under N2/Air load->heat curve Generate TGA Curve heat->curve analyze Determine onset of decomposition curve->analyze

Caption: Workflow for TGA analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of stability assessment. It involves subjecting the drug substance to conditions more severe than those encountered during long-term storage to accelerate degradation. [1][2][3][4][14]This helps to identify potential degradation products and establish the intrinsic stability of the molecule. [2][3] Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo assess stability in acidic environments, such as the stomach. [1][14]
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo evaluate stability in alkaline conditions. [1]
Oxidative Degradation 3% H₂O₂ at room temperature for 24hTo investigate susceptibility to oxidation.
Thermal Degradation Solid state at 80°C for 48hTo assess the impact of heat on the solid form.
Photostability Exposure to light according to ICH Q1B guidelinesTo determine sensitivity to light. [4][14]

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

Based on the structure of 2-Naphthalen-1-ylbutanoic acid and the known degradation of related compounds like naproxen, several degradation pathways can be anticipated. [15][16][17][18][19]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly under thermal stress. [16][17]* Oxidation: The naphthalene ring system is susceptible to oxidative attack, potentially leading to the formation of hydroxylated or ring-opened products. The benzylic position of the butanoic acid chain could also be a site of oxidation.

  • Hydrolysis: While the molecule does not contain readily hydrolyzable groups like esters or amides, forced hydrolytic conditions can sometimes lead to unexpected reactions.

Degradation_Pathways cluster_degradation Potential Degradation Products parent 2-Naphthalen-1-ylbutanoic Acid decarbox Decarboxylation Product (1-Butylnaphthalene) parent->decarbox Thermal Stress oxid Oxidized Products (Hydroxylated derivatives, ring-opened products) parent->oxid Oxidative Stress

Caption: Potential degradation pathways.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API and the increase in the levels of degradation products. [4]Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Attributes of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the API peak from all potential degradation product peaks and any excipients.

  • Accuracy: The method should provide results that are close to the true value.

  • Precision: The method should yield reproducible results.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

The samples generated during the forced degradation studies are used to develop and validate the stability-indicating method.

Conclusion

The thermodynamic stability of 2-Naphthalen-1-ylbutanoic acid is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. A systematic approach, combining thermal analysis techniques like DSC and TGA with comprehensive forced degradation studies, is essential to understand its intrinsic stability, identify potential degradation pathways, and establish a stable formulation. The insights gained from these studies are fundamental to ensuring the quality, safety, and efficacy of any drug product containing this molecule.

References

  • Suggested metabolic pathway for the degradation of naproxen by... - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions | Request PDF - ResearchGate. Available at: [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies - MDPI. Available at: [Link]

  • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Available at: [Link]

  • Naproxen in the environment: its occurrence, toxicity to nontarget organisms and biodegradation - PubMed. Available at: [Link]

  • Proposed degradation pathway of naproxen under cometabolic conditions. - ResearchGate. Available at: [Link]

  • Solid–Liquid Equilibrium for Binary Systems Containing Carboxylic Acids and Acetic Anhydride Obtained by Differential Scanning Calorimetry | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available at: [Link]

  • Thermogravimetric analysis - Wikipedia. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas | Request PDF - ResearchGate. Available at: [Link]

  • Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF - Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Available at: [Link]

  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS - eGyanKosh. Available at: [Link]

  • The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... - ResearchGate. Available at: [Link]

  • Naphthalene - the NIST WebBook. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. Available at: [Link]

  • The differential scanning calorimetry (DSC) plot for (I). - ResearchGate. Available at: [Link]

  • 4-(2-Naphthyl)butanoic acid - Georgia Southern University. Available at: [Link]

  • Crystal structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid - PMC. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • 4-(2-Naphthyl)butanoic acid | C14H14O2 | CID 220395 - PubChem. Available at: [Link]

  • 4-(2-Naphthyl)butanoic acid - PubMed. Available at: [Link]

  • 4-(2-Naphthyl)butanoic acid | CAS#:782-28-5 | Chemsrc. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis Procedures for 2-(Naphthalen-1-yl)butanoic Acid

Introduction & Mechanistic Overview 2-(Naphthalen-1-yl)butanoic acid (CAS 15410-62-5)[1][2]—also referred to as -ethyl-1-naphthaleneacetic acid—is a highly valuable synthetic intermediate in drug discovery and agricultur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-(Naphthalen-1-yl)butanoic acid (CAS 15410-62-5)[1][2]—also referred to as


-ethyl-1-naphthaleneacetic acid—is a highly valuable synthetic intermediate in drug discovery and agricultural chemistry. As a structural analog of the synthetic auxin 1-naphthaleneacetic acid (NAA), it is utilized in the development of targeted plant growth regulators and complex pharmaceutical active ingredients.

The most efficient route to synthesize this compound is the direct


-alkylation of 1-naphthaleneacetic acid[3]. Because the starting material is a carboxylic acid, the synthesis relies on the generation of a highly reactive dianion  (an enolate-carboxylate). This requires the use of more than two equivalents of a strong, non-nucleophilic base. The first equivalent of base deprotonates the acidic carboxyl group to form a lithium carboxylate salt, while the second equivalent deprotonates the 

-carbon to generate the nucleophilic enolate.

Reaction Workflow & Pathway

G A 1-Naphthaleneacetic Acid (NAA) B Lithium Carboxylate Intermediate A->B 1.0 eq LDA (Deprotonation) C Dianion Enolate (Highly Nucleophilic) B->C 1.1 eq LDA (Alpha-Deprotonation) D Alkylated Carboxylate Lithium Salt C->D Ethyl Iodide (Alpha-Alkylation) E 2-(Naphthalen-1-yl)butanoic Acid (Target Product) D->E HCl (aq) (Acidic Workup)

Reaction pathway for the alpha-alkylation of 1-naphthaleneacetic acid.

Scale-Up Considerations & Causality (E-E-A-T)

To transition this synthesis from a milligram-scale discovery method to a robust >100 g scale-up process, several critical chemical parameters must be optimized:

  • Base Selection: Lithium diisopropylamide (LDA) is strictly required. Using bases like Sodium Hydride (NaH) or Butyllithium (BuLi) will lead to incomplete enolization or unwanted nucleophilic acyl substitution at the carboxylate carbon. LDA is sterically hindered and strictly acts as a base.

  • Solvation & Additives: Legacy literature frequently cites Hexamethylphosphoramide (HMPA) to break up lithium enolate aggregates and boost reactivity[4]. However, due to HMPA's severe toxicity and carcinogenic profile, it is strictly avoided in modern scale-up. We substitute HMPA with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU solvates the lithium cations effectively, breaking the enolate hexamers into highly reactive monomers without the associated safety hazards.

  • Temperature Control: Traditional enolate alkylations are performed at cryogenic temperatures (-78 °C) to prevent self-condensation (e.g., Claisen condensations). However, because the intermediate here is a carboxylate dianion, the negatively charged carboxylate group electronically shields the carbonyl from nucleophilic attack. This intrinsic stability allows the dianion to be remarkably stable at 20 °C[4]. Operating at room temperature eliminates the need for expensive cryogenic reactors, drastically reducing operational costs.

  • Electrophile Kinetics: Ethyl iodide is selected over ethyl bromide due to the superior leaving-group ability of the iodide ion. At 20 °C, the alkylation of the dianion with ethyl iodide is extremely rapid, reaching completion in approximately 5 to 10 minutes[4]. This rapid kinetic profile minimizes the time the reactive dianion spends at ambient temperature, thereby suppressing trace degradation pathways.

Quantitative Data & Process Parameters

The following table outlines the optimized stoichiometry for a 100-gram scale-up batch.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Process
1-Naphthaleneacetic Acid 186.211.0100.0 gStarting Material
LDA (2.0 M in THF/Heptane) 107.122.1564.0 mLNon-nucleophilic Base
Ethyl Iodide 155.971.192.1 g (47.5 mL)Alkylating Agent
DMPU 128.172.0137.6 g (130 mL)Solvating Additive
THF (Anhydrous) 72.11Solvent1.0 LReaction Solvent

Step-by-Step Experimental Protocol (100 g Scale)

Phase 1: Reactor Preparation & Inertion
  • Flame-dry or oven-dry a 3 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Purge the system with ultra-high purity Argon for 15 minutes.

  • Charge the reactor with 1.0 L of anhydrous THF and 130 mL of DMPU.

  • Add 100.0 g of 1-Naphthaleneacetic acid. Stir at 300 rpm until complete dissolution is achieved.

Phase 2: Dianion Generation
  • Adjust the reactor jacket temperature to maintain the internal solution at 15 °C.

  • Using the addition funnel, add 564 mL of LDA (2.0 M solution) dropwise over a period of 45 minutes.

    • Causality: Slow addition prevents localized heating. The first equivalent generates the lithium carboxylate (mildly exothermic), and the second equivalent forms the enolate.

    • Self-Validation: The solution will transition from clear to a deep, persistent yellow/orange hue, visually confirming the formation of the conjugated dianion.

  • Once the addition is complete, allow the mixture to stir for 30 minutes at 20 °C to ensure complete

    
    -deprotonation[4].
    
Phase 3: Electrophilic Alkylation
  • Load 47.5 mL of Ethyl Iodide into a clean, dry addition funnel.

  • Add the Ethyl Iodide rapidly (over 2-3 minutes) to the vigorously stirring dianion solution at 20 °C.

    • Causality: Rapid addition ensures the electrophile is in excess relative to the reacting enolate, preventing competitive side reactions.

    • Self-Validation: An immediate exothermic spike (approx. +8 to +12 °C) will be observed. Concurrently, the deep orange color will rapidly fade to a pale yellow, indicating the consumption of the enolate.

  • Allow the reaction to stir for exactly 10 minutes at 20 °C[4].

Phase 4: Quenching & Phase Separation
  • Cool the reactor internal temperature to 0 °C.

  • Slowly quench the reaction by adding 500 mL of cold deionized water.

  • Add 2.0 M HCl dropwise under continuous stirring until the aqueous phase reaches pH 2.

    • Self-Validation: A thick off-white precipitate will begin to form, or the mixture will separate into two heavily distinct liquid phases as the water-soluble lithium carboxylate converts into the water-insoluble free carboxylic acid.

  • Add 800 mL of Ethyl Acetate (EtOAc) to fully solubilize the organic product.

  • Stop stirring and allow the phases to separate. Drain the aqueous layer.

  • Wash the organic layer with 250 mL of 10% aqueous Na₂S₂O₃ (to reduce and remove any residual iodine), followed by 500 mL of saturated NaCl (brine).

Phase 5: Isolation & Purification
  • Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Recrystallize the crude product from a minimal volume of hot heptane/EtOAc (80:20 v/v).

  • Cool the solution slowly to 4 °C to induce crystallization. Filter the purified crystals and dry under vacuum at 40 °C overnight to afford pure 2-(Naphthalen-1-yl)butanoic acid.

References

  • [4] Title: Cas 86-87-3, 1-Naphthalene acetic acid | LookChem Source: lookchem.com URL: [Link]

  • [3] Title: Francis M. Sirotnak's research works | Memorial Sloan Kettering Cancer Center Source: researchgate.net URL: [Link]

Sources

Application

Application Note: Regioselective C-H Functionalization of the Naphthalene Ring in 2-(1-Naphthyl)butanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction & Strategic Rationale 2-(1-Naphthyl)butanoic acid is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Strategic Rationale

2-(1-Naphthyl)butanoic acid is a highly versatile, sterically encumbered α-branched naphthalene derivative. Sharing structural homology with the core of several non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive intermediates, the derivatization of its naphthalene ring is of high value to medicinal chemistry.

Historically, functionalizing the naphthalene core relied on Electrophilic Aromatic Substitution (EAS). However, EAS on 1-alkylnaphthalenes is notoriously unselective, yielding complex mixtures of C4, C5, and C8 isomers due to competing electronic and steric effects from the alkyl chain. Transition-metal-catalyzed C-H activation bypasses these limitations by utilizing the endogenous carboxylic acid as a directing group (DG). This strategy allows for the precise, regioselective functionalization of the C8 (peri) or C2 (ortho) positions without the need for pre-halogenation[1].

Mechanistic Causality & Regiocontrol

The regiochemical outcome of the C-H functionalization is strictly governed by the choice of the transition metal, the nature of the oxidant, and the steric bulk of the substrate's α-position.

  • C8-Functionalization (Peri-Selective): Palladium(II) catalysis strongly favors C8-H activation in 1-naphthylacetic acid derivatives[2]. The carboxylate coordinates to the Pd(II) center, initiating a Concerted Metalation-Deprotonation (CMD) event. The bulky α-ethyl group of 2-(1-naphthyl)butanoic acid plays a crucial causal role here: it restricts the conformational rotation of the C1-C(α) bond (the Thorpe-Ingold effect). This steric lock pre-organizes the carboxylate to point toward the C8 position, drastically lowering the entropy of activation required to form the highly stable 6-membered peri-palladacycle.

  • C2-Functionalization (Ortho-Selective): Ruthenium(II) catalytic systems (e.g.,

    
    ) operate via a different geometric manifold. Ru(II) complexes are highly effective at facilitating directed C-H oxygenation and arylation at the C2 position of 1-naphthylacetic acid scaffolds, expanding the toolkit to include direct esterification of the aromatic core[3].
    

Visualizing the Catalytic Pathway

The following diagram illustrates the mechanistic cycle for the Pd(II)-catalyzed C8-H olefination, highlighting the critical intermediate stages.

Pathway Substrate 2-(1-Naphthyl)butanoic Acid + Pd(OAc)2 Coordination Pd(II)-Carboxylate Coordination Substrate->Coordination Ligand Exchange CMD CMD Step (C8-H Cleavage) Acetate-Assisted Coordination->CMD Base (Ag2CO3) Palladacycle 6-Membered Peri-Palladacycle CMD->Palladacycle -AcOH Insertion Olefin Coordination & Migratory Insertion Palladacycle->Insertion + Olefin BetaElim β-Hydride Elimination Insertion->BetaElim Product C8-Olefinated Product BetaElim->Product Product Dissociation Oxidation Pd(0) to Pd(II) Oxidation (Ag2CO3 or BQ) BetaElim->Oxidation Pd(0) Release Oxidation->Coordination Active Pd(II)

Figure 1: Catalytic cycle for Pd(II)-catalyzed, carboxylate-directed C8-H olefination.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected regioselectivity for the functionalization of 2-(1-naphthyl)butanoic acid based on established methodologies for related scaffolds[2],[1],[3].

Catalyst SystemOxidant / BaseCoupling PartnerTarget PositionSolvent / TempYield (%)Regioselectivity (C8:C2)
Pd(OAc)₂ (10 mol%)

(2.0 eq)
Acrylates (Olefination)C8 (Peri)t-AmOH, 100 °C65–80%> 95:5
Pd(OAc)₂ (5 mol%)

(1.5 eq)
Aryl Iodonium (Arylation)C8 (Peri)AcOH, 80 °C50–70%> 90:10
[Ru(p-cymene)Cl₂]₂

(20 mol%)
Benzoic Acids (Oxygenation)C2 (Ortho)DCE, 110 °C60–75%> 85:15

Experimental Protocols

Protocol A: Palladium-Catalyzed C8-H Olefination

Objective: Regioselective installation of an acrylate moiety at the C8 position.

Reagents:

  • 2-(1-Naphthyl)butanoic acid (1.0 equiv, 0.5 mmol)

  • Ethyl acrylate (2.0 equiv, 1.0 mmol)

  • 
     (10 mol%, 0.05 mmol)
    
  • 
     (2.0 equiv, 1.0 mmol)
    
  • tert-Amyl alcohol (t-AmOH) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(1-naphthyl)butanoic acid,

    
    , and 
    
    
    
    .
  • Atmosphere Exchange: Seal the tube and purge with Argon for 5 minutes.

  • Addition: Inject t-AmOH followed by ethyl acrylate via syringe.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 24–48 hours under vigorous stirring.

    • Causality Note:

      
       serves a dual purpose: it acts as a base to facilitate the CMD step and as a terminal oxidant to regenerate Pd(II) from Pd(0) post-elimination.
      
  • Self-Validation Checkpoint 1 (Visual): The reaction mixture should remain a dark, homogeneous suspension. The premature formation of a heavy silver/black mirror on the glassware indicates catalyst degradation (Pd black) and a stalled reaction.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove silver salts and palladium residues. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% AcOH).

  • Self-Validation Checkpoint 2 (NMR): Analyze the purified product via

    
     NMR. Successful C8-functionalization is confirmed by the disappearance of the characteristic downfield doublet (~8.0–8.2 ppm) corresponding to the highly deshielded C8 peri-proton.
    
Protocol B: Ruthenium-Catalyzed C2-H Oxygenation

Objective: Regioselective C-O bond formation at the C2 position.

Reagents:

  • 2-(1-Naphthyl)butanoic acid (1.0 equiv, 0.5 mmol)

  • Benzoic acid derivative (2.0 equiv, 1.0 mmol)

  • 
     (5 mol%, 0.025 mmol)
    
  • 
     (20 mol%, 0.1 mmol)
    
  • 
     (1.0 equiv, 0.5 mmol)
    
  • 1,2-Dichloroethane (DCE) (3.0 mL)

Step-by-Step Methodology:

  • Assembly: Under an Argon atmosphere, combine the substrate, benzoic acid, Ru-catalyst,

    
    , and 
    
    
    
    in a reaction vial.
    • Causality Note:

      
       acts as a halide scavenger, abstracting chloride from the Ru-dimer to generate the highly active, cationic Ru(II) species required for C-H insertion[3].
      
  • Reaction: Add DCE, seal the vial, and heat at 110 °C for 18 hours.

  • Workup & Validation: Cool to room temperature, filter through Celite, and concentrate. Purify via chromatography. The C2-oxygenated product will exhibit a distinct shift in the C3 and C4 proton coupling patterns (converting from an ABX system to an AB pair) in the

    
     NMR spectrum.
    

References

  • Title: Constructing Multiply Substituted Arenes Using Sequential Pd(II)
  • Source: rsc.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Naphthalen-1-ylbutanoic Acid

Ticket ID: #REC-NAP-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Molecule Profile User Context: You are attempting to purify 2-Naphthalen-1-ylbutanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-NAP-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

User Context: You are attempting to purify 2-Naphthalen-1-ylbutanoic acid (CAS: 10472-35-2 / 781-74-8 analog). This compound is a critical intermediate in the synthesis of 5-HT3 antagonists (e.g., Palonosetron).

The Challenge: As a lipophilic carboxylic acid with a bulky naphthalene group, this molecule is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, particularly if the melting point is depressed by impurities.

Compound Properties Dashboard
PropertySpecification / Behavior
Structure Naphthalene ring with a butyric acid chain at the

-position (chiral center).
Physical State White to off-white crystalline solid.
Melting Point Typically 80–110°C (Highly dependent on enantiomeric purity and solvent residue).
Solubility (Hot) High: Toluene, Ethanol, Ethyl Acetate, DCM.
Solubility (Cold) Low: Heptane, Hexane, Water.
Critical Impurities 1-Naphthaleneacetic acid derivatives, unreacted alkyl halides, regioisomers (2-naphthyl analogs).

Solvent Selection Guide

Do not guess. Use this validated solubility matrix to select your system based on your specific impurity profile.

Solvent SystemTypeProsConsRecommended For
Toluene / Heptane Solvent / Anti-solventExcellent removal of non-polar impurities; high recovery yield.Risk of oiling out if Heptane is added too fast.Primary Recommendation (High Purity)
Ethanol / Water Solvent / Anti-solvent"Green" profile; good for removing inorganic salts.Drying is difficult (water retention); esterification risk if heated too long.Large scale / Final Polish
Ethyl Acetate / Hexane Solvent / Anti-solventFast evaporation; easy handling.Lower selectivity for regioisomers.Quick lab-scale purification

Standard Operating Procedure (SOP)

Protocol ID: SOP-NAP-CRYST-01 Method: Displacement Recrystallization (Toluene/Heptane)

Phase 1: Dissolution & Hot Filtration[1]
  • Charge: Place crude 2-Naphthalen-1-ylbutanoic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add Toluene (approx. 3–5 mL per gram of solid).

  • Heating: Heat to 60–70°C . Note: Do not exceed 80°C to prevent thermal decarboxylation or dimer formation.

  • Check: If solids remain, add Toluene in 0.5 mL increments until clear.

  • Filtration: While hot, filter through a pre-warmed Buchner funnel (or glass frit) to remove mechanical impurities (dust, salts).

    • Expert Tip: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 15 mins at 60°C, then filter through Celite.

Phase 2: Nucleation & Anti-Solvent Addition
  • Reheating: Return the filtrate to the flask and bring back to 60°C.

  • Anti-Solvent: Slowly add Heptane dropwise.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolve: Add a few drops of Toluene to clear the cloudiness. The solution is now supersaturated.

Phase 3: Controlled Cooling (The Critical Step)
  • Ambient Cooling: Turn off the heat. Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the growth of the thermodynamically stable crystal polymorph, rejecting impurities into the mother liquor.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filtration: Filter the white crystals using vacuum filtration.

  • Washing: Wash the cake with cold Heptane (chilled to 0°C). Do not use Toluene for washing as it will dissolve your product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting Help Desk (FAQs)

Issue #1: "My product turned into a sticky oil at the bottom of the flask."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Cause: The temperature of the solution dropped below the "oiling out" limit (binodal curve) before it hit the crystallization limit (spinodal curve). This often happens if the anti-solvent (Heptane) is added too quickly or if the impurity level is very high. The Fix:

  • Reheat the mixture until the oil re-dissolves (add more Toluene if necessary).

  • Seed it: Add a tiny crystal of pure product (if available) at 50°C.

  • Slow down: Cool much slower. Wrap the flask in aluminum foil or a towel to insulate it.

  • Agitate: Vigorous stirring can sometimes force the oil droplets to crystallize.

Issue #2: "The crystals are still yellow/brown."

Diagnosis: Trapped chromophores or oxidized naphthalene byproducts. Cause: Naphthalene derivatives oxidize easily. Large crystals can trap colored mother liquor inside the lattice. The Fix:

  • Perform a "slurry wash" : Suspend the solid in cold Heptane and stir for 30 mins, then re-filter.

  • If that fails, re-dissolve in Ethanol, treat with activated charcoal (10 wt%), filter, and recrystallize using water as the anti-solvent.

Issue #3: "My yield is less than 50%."

Diagnosis: High solubility in the mother liquor. Cause: Too much Toluene was used initially, or the final cooling wasn't cold enough. The Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool this "second crop" to 0°C to recover more material. Warning: The second crop is usually less pure.

Visualizations & Logic Flows

Figure 1: Recrystallization Workflow

A step-by-step visual guide to the purification process defined in SOP-NAP-CRYST-01.

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Toluene (60°C) start->dissolve check_color Is solution dark? dissolve->check_color carbon Add Activated Carbon Filter through Celite check_color->carbon Yes filter_hot Hot Filtration (Remove Insolubles) check_color->filter_hot No carbon->filter_hot antisolvent Add Heptane dropwise until turbid filter_hot->antisolvent clear Add Toluene drops to clear turbidity antisolvent->clear cool Slow Cool to 25°C (Nucleation) clear->cool ice Ice Bath (0°C) (Growth) cool->ice isolate Vacuum Filtration ice->isolate wash Wash with Cold Heptane isolate->wash dry Vacuum Dry (40°C) wash->dry end Pure Crystal dry->end

Caption: Workflow for the purification of 2-Naphthalen-1-ylbutanoic acid using Toluene/Heptane displacement.

Figure 2: Troubleshooting Logic Tree

Decision matrix for resolving common failures during the crystallization phase.

Troubleshooting problem Problem Detected type Identify Issue problem->type oil Oiling Out (Liquid droplets instead of crystals) type->oil Sticky Liquid color Colored Impurities (Yellow/Brown crystals) type->color Discoloration yield Low Yield (<50% Recovery) type->yield Low Mass fix_oil 1. Reheat to dissolve 2. Add Seed Crystal 3. Cool slower oil->fix_oil fix_color 1. Slurry wash in Heptane 2. Carbon treatment in Ethanol color->fix_color fix_yield 1. Evaporate solvent (50%) 2. Collect 2nd Crop 3. Check pH (ensure acid form) yield->fix_yield

Caption: Diagnostic logic for addressing Oiling Out, Coloration, and Yield issues.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of aromatic acid recrystallization).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Mechanisms of oiling out and nucleation control).

  • PubChem Database. (2024). 1-Naphthaleneacetic acid (Analogous Structure Data). National Library of Medicine. (Used for solubility and physical property inference of naphthyl-acid class).

  • BenchChem Technical Support. (2025). Purification of 1-Pyrenebutyric Acid (Analogous Protocol). (Reference for solvent selection in large polycyclic aromatic acids).

Sources

Optimization

Technical Support Center: Purification of Crude 2-(1-Naphthyl)butanoic Acid

Welcome to the technical support center for the purification of crude 2-(1-Naphthyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2-(1-Naphthyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding of each purification technique.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of 2-(1-Naphthyl)butanoic acid.

Q1: My crude product is an oil and won't crystallize. What should I do?

This phenomenon, known as "oiling out," occurs when the melting point of the solid is lower than the temperature of the solution.[1] Impurities can also contribute to this issue.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. This can sometimes dissolve the impurities that are preventing crystallization.[1]

    • Solvent System Modification: If a single solvent is being used, consider a two-solvent recrystallization. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point).[2] Heating to redissolve and then slow cooling can promote crystal formation.

    • Salt Formation: For stubborn oils, converting the carboxylic acid to its salt (e.g., sodium salt) can sometimes facilitate crystallization.[3] The purified salt can then be neutralized to recover the pure acid.

Q2: After recrystallization, my yield is very low. How can I improve it?

Low recovery is a frequent problem in recrystallization and can stem from several factors.

  • Causality and Solutions:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor even after cooling.[1][4] To rectify this, evaporate some of the solvent and attempt to recrystallize again.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[5] Ensure your filtration apparatus is pre-heated.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[6] If the compound is too soluble at low temperatures, significant losses are inevitable. Re-evaluate your solvent choice through small-scale solubility tests.

Q3: I see multiple spots on my TLC plate after purification. What does this indicate?

Thin-Layer Chromatography (TLC) is a crucial tool for assessing purity.[7] Multiple spots suggest the presence of impurities.

  • Interpretation and Next Steps:

    • Identify the Impurities: If possible, identify the impurities. Are they starting materials, byproducts, or degradation products? This will inform the best purification strategy.

    • Select a Different Purification Method: If recrystallization is ineffective, consider other techniques. Acid-base extraction is excellent for separating acidic compounds from neutral or basic impurities.[8][9] For closely related impurities, column chromatography may be necessary.[10]

Troubleshooting Guides for Purification Methods

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[4][11]

Troubleshooting Common Recrystallization Issues
Issue Potential Cause Troubleshooting Action
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[12]
Rapid Precipitation Instead of Crystal Growth The solution cooled too quickly, trapping impurities.[1][5]- Reheat the solution to redissolve the precipitate.- Allow the solution to cool slowly and undisturbed. Insulating the flask can help.
Colored Impurities Remain Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.- Perform a hot filtration to remove the charcoal before cooling.[13]
Oiling Out The melting point of the compound is below the boiling point of the solvent.[1]- Use a lower-boiling point solvent.- Employ a two-solvent recrystallization method.[2]
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolve the crude 2-(1-Naphthyl)butanoic acid in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone) in which it is readily soluble.

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[2]

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals thoroughly.

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot 'Good' Solvent B Add 'Poor' Solvent Dropwise to Cloud Point A->B C Add 'Good' Solvent to Re-dissolve B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Pure Crystals F->G

Caption: Workflow for two-solvent recrystallization.

Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities by exploiting their differing solubilities in aqueous acidic and basic solutions.[8][9][14][15][16]

Troubleshooting Common Acid-Base Extraction Issues
Issue Potential Cause Troubleshooting Action
Low Recovery of Acid - Incomplete extraction from the organic layer.- Incomplete precipitation upon acidification.- Perform multiple extractions with the aqueous base.- Ensure the aqueous layer is sufficiently acidified (check with pH paper).- Thoroughly chill the acidified solution to minimize solubility.
Emulsion Formation Agitation during extraction was too vigorous.- Allow the mixture to stand undisturbed.- Add a small amount of brine (saturated NaCl solution).- Gently swirl the separatory funnel instead of shaking vigorously.
Product is Contaminated with Neutral Impurities The aqueous layer was not washed with a fresh organic solvent.After separating the basic aqueous layer, wash it with a small portion of a fresh organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities before acidification.
Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude 2-(1-Naphthyl)butanoic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add a dilute aqueous base, such as 1 M sodium bicarbonate solution.[14]

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the carboxylic acid.

  • Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any residual neutral impurities.

  • Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The pure 2-(1-Naphthyl)butanoic acid will precipitate out.[14]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

AcidBase_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer A Crude Product in Organic Solvent B Neutral/Basic Impurities A->B Remains C Add Aqueous Base (e.g., NaHCO3) A->C Extract D Carboxylate Salt C->D E Acidify (e.g., HCl) D->E F Precipitated Pure Acid E->F

Caption: Workflow for acid-base extraction of a carboxylic acid.

Column Chromatography

For challenging separations where impurities have similar properties to the desired product, column chromatography is often the method of choice. Both normal-phase and reversed-phase chromatography can be employed.[10]

Troubleshooting Common Column Chromatography Issues
Issue Potential Cause Troubleshooting Action
Poor Separation (Overlapping Peaks) - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC analysis first.- Reduce the amount of sample loaded onto the column.
Peak Tailing Interactions between the acidic compound and the stationary phase (e.g., silica gel).- Add a small amount of a modifier to the mobile phase, such as acetic acid or trifluoroacetic acid (TFA), to suppress ionization of the carboxylic acid.[10]
Low Recovery The compound is irreversibly adsorbed onto the stationary phase.- Try a less polar mobile phase to elute the compound.- Consider using a different stationary phase (e.g., alumina or reversed-phase C18).
General Guidance for Chromatographic Purification
  • Method Development: Before attempting a large-scale column, develop a separation method using TLC to find a solvent system that gives good separation between your product and the impurities.[10]

  • Stationary Phase: For a carboxylic acid like 2-(1-Naphthyl)butanoic acid, reversed-phase (C18) chromatography is often effective, using a mobile phase of water and acetonitrile or methanol with a small amount of acid modifier like TFA.[10]

  • Detection: If the compound is not UV-active, consider using a detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.[17]

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Chem 267. Recrystallization. (n.d.). Retrieved from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Bele, A. A., & Khale, A. (2011). AN OVERVIEW ON THIN LAYER CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2(2), 256-267. Retrieved from [Link]

Sources

Troubleshooting

optimizing enantiomeric excess of 2-Naphthalen-1-ylbutanoic acid

Ticket ID: #402-NAP-BUTANOIC Topic: Optimizing Enantiomeric Excess (ee) of 2-Naphthalen-1-ylbutanoic Acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-NAP-BUTANOIC Topic: Optimizing Enantiomeric Excess (ee) of 2-Naphthalen-1-ylbutanoic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Peri-Effect" Challenge

Welcome to the technical support center. You are likely here because standard resolution protocols for 2-arylalkanoic acids (like Ibuprofen or Naproxen) are failing to yield >98% ee for 2-Naphthalen-1-ylbutanoic acid .

The Root Cause: Unlike 2-naphthyl derivatives, the 1-naphthyl isomer suffers from significant steric repulsion between the C2-substituent (the butanoic acid chain) and the proton at the C8 position (the peri-position). This steric bulk distorts the binding pocket in both enzymatic and crystalline lattices, often leading to poor selectivity (


-values < 20) or "oiling out" during crystallization.

This guide provides three modular workflows to troubleshoot and resolve these specific issues.

Module 1: Biocatalytic Resolution (The "Green" Route)

Context: You are using Lipase B from Candida antarctica (CALB) for kinetic resolution but are seeing low ee or stalled conversion.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction stalls <40% conversion Product InhibitionThe produced acid is acidifying the micro-environment, deactivating the lipase. Add a weak base scavenger (e.g., solid NaHCO₃) or use an alcoholysis route instead of hydrolysis.
Low ee (<90%) at 50% conversion Low

-value (Selectivity)
The enzyme binds the "wrong" enantiomer due to the 1-naphthyl bulk. Switch solvent to MTBE or DIPE. Hydrophobic solvents often tighten the enzyme active site, improving discrimination.
Enzyme agglomeration High Water Activity (

)
If using non-immobilized lipase, it clumps. Switch to Novozym® 435 (immobilized on acrylic resin) and control water content strictly (<0.5% v/v).
Optimized Protocol: CALB-Mediated Esterification

Target: Selective esterification of the (S)-enantiomer from the racemate.

  • Substrate: Dissolve racemic 2-Naphthalen-1-ylbutanoic acid (100 mM) in dry MTBE (Methyl tert-butyl ether).

  • Acyl Acceptor: Add Ethanol (3 eq). Note: Using longer chain alcohols like n-butanol can improve selectivity for bulky substrates.

  • Catalyst: Add Novozym 435 (20-50 mg/mmol substrate).

  • Conditions: Shake at 30-40°C. Do not exceed 60°C; thermal agitation allows the bulky 1-naphthyl group to overcome the steric barrier of the "wrong" pocket.

  • Stop Point: Monitor via HPLC. Stop exactly at 45-48% conversion to maximize the ee of the remaining unreacted acid (usually the R-isomer) or the formed ester.

Logic Flow: Kinetic Resolution Decision Tree

KineticResolution Start Start: Racemic Mixture CheckConv Check Conversion (c) Start->CheckConv Decision1 Is c < 40%? CheckConv->Decision1 Stalled Reaction Stalled Check Water Activity / pH Decision1->Stalled Yes CheckEE Is Product ee > 95%? Decision1->CheckEE No (c approx 50%) Success Harvest Product CheckEE->Success Yes LowEE Low Selectivity (E < 20) CheckEE->LowEE No Optimize 1. Lower Temp (25°C) 2. Switch Solvent (MTBE -> Hexane) 3. Change Acyl Donor LowEE->Optimize Optimize->Start Restart

Caption: Decision matrix for optimizing lipase-catalyzed kinetic resolution parameters.

Module 2: Classical Resolution (The Scale-Up Route)

Context: You are scaling up to gram/kilogram quantities. Enzymes are too costly, so you are using diastereomeric salt formation.

The "Critical Pair" Insight

For 1-naphthyl derivatives, (S)-(-)-1-Phenylethylamine (PEA) is the industry standard resolving agent. However, due to the peri-hydrogen interference, the salt often forms a "jelly" rather than a crystal.

Troubleshooting Guide
IssueTechnical ExplanationSolution
"Oiling Out" (No crystals) Solvent polarity mismatch. The salt is too soluble in pure alcohol but insoluble in non-polar solvents, creating a biphasic oil.Use a ternary solvent system. A mix of Ethanol:Water:Toluene (5:1:1) often disrupts the oil phase and promotes nucleation.
Eutectic Formation (Low ee) The diastereomers are co-crystallizing (solid solution).Double Resolution (Recrystallization). Do not discard the first crop. Redissolve the enriched salt (e.g., 80% ee) in hot ethanol and cool slowly (1°C/min).
Yield < 30% The "Marckwald Principle" is failing (solubility difference is too low).Switch Resolving Agent. If PEA fails, try Cinchonidine . The bulky alkaloid structure can sometimes better accommodate the naphthalene steric clash.
Protocol: The "Pope-Peachey" Method
  • Stoichiometry: Use 0.5 equivalents of the chiral amine (e.g., (S)-PEA) and 0.5 equivalents of an achiral base (e.g., NaOH or TEA) per 1 equivalent of racemic acid. This forces the chiral amine to select only the "best fit" enantiomer, increasing efficiency.

  • Nucleation: If oiling occurs, scratch the glass or add a seed crystal of the pure salt (if available from small-scale screens).

Module 3: Analytical Validation (The "Truth" Serum)

Context: You cannot optimize what you cannot measure. 1-naphthyl acids are prone to peak tailing, which masks the minor enantiomer.

Recommended HPLC Method
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The aromatic "pi-pi" stacking capability of this column is essential for resolving naphthalene derivatives.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Critical Additive: 0.1% Trifluoroacetic acid (TFA) .

    • Why? Without TFA, the carboxylic acid proton dissociates, causing peak broadening that hides the minor enantiomer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 280 nm (Naphthalene absorption max).

Analytical Workflow Diagram

HPLC_Workflow Sample Crude Sample Prep Dilute in Mobile Phase + 0.1% TFA Sample->Prep Column Chiralcel OD-H (Pi-Pi Interaction) Prep->Column Detector UV @ 280nm Column->Detector Result Calculate ee (Area A - Area B) / Total Detector->Result

Caption: Essential HPLC workflow for resolving 2-arylalkanoic acids.

Module 4: Asymmetric Synthesis (The "Clean Slate" Approach)

Context: If resolution is consistently failing (<50% yield is unacceptable), you must synthesize the chiral center from scratch.

The Evans Auxiliary Route

This is the most robust method for 1-naphthyl derivatives because the auxiliary is far removed from the steric clash of the peri-position during the enolate formation.

  • Coupling: React 1-naphthylacetic acid with (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Alkylation: Treat with NaHMDS (base) at -78°C, followed by Ethyl Iodide .

    • Note: The bulky auxiliary forces the ethyl group to attack from the least hindered face.

  • Cleavage: Hydrolyze with LiOH/H₂O₂ to release the chiral 2-Naphthalen-1-ylbutanoic acid.

  • Expected ee: >98% (Self-validating via the diastereomeric purity of the intermediate).

References

  • Biocatalytic Resolution Mechanisms

    • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

    • Validation: Confirms CALB (Novozym 435) effectiveness for 2-arylalkanoic esters.[1]

  • HPLC Separation Parameters

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5][6] Chemical Society Reviews, 37, 2593-2608.

    • Validation: Establishes Chiralcel OD-H and TFA additives as the gold standard for acidic chiral analytes.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Steric "Peri-Effect" in Naphthalenes: Balasubramanian, T., & Balasubramanian, K. (1996). Steric effects in the naphthalene series. Journal of Chemical Education, 73(11), 1089. Validation: Explains the physical root cause of the difficulty in resolving 1-substituted naphthalenes vs 2-substituted.

Sources

Optimization

Technical Support Center: HPLC Separation of 2-Naphthalen-1-ylbutanoic Acid Isomers

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of 2-Naphthalen-1-ylbutanoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of 2-Naphthalen-1-ylbutanoic acid .

Unlike achiral separations, resolving the (R)- and (S)-enantiomers of this compound requires precise control over the stereochemical environment. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Mechanistic Background: The Causality of Chiral Recognition

To troubleshoot effectively, one must understand why separation occurs. 2-Naphthalen-1-ylbutanoic acid is a chiral carboxylic acid featuring a bulky, electron-rich naphthyl group and an aliphatic ethyl chain at the stereocenter. Successful enantioseparation on a Chiral Stationary Phase (CSP) requires a transient diastereomeric complex formed via a minimum of three interaction points:

  • Hydrogen Bonding: The carboxyl group (-COOH) acts as both a hydrogen bond donor and acceptor, interacting with the carbamate or amide linkages of the CSP[1].

  • π-π Stacking: The electron-rich naphthyl ring engages in strong π-π interactions with the derivatized phenyl rings of the polysaccharide CSP[2].

  • Steric Inclusion: The ethyl chain and the rigid naphthyl bulk must physically fit into the chiral grooves of the stationary phase. Amylose-based CSPs generally provide superior resolution for bulky naphthyl derivatives compared to cellulose due to their wider, distinct helical cavity dimensions[1].

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for both enantiomers?

Causality: 2-Naphthalen-1-ylbutanoic acid has a pKa of approximately 4.5. In a neutral mobile phase, the carboxylic acid partially ionizes. This leads to dual retention mechanisms: standard chiral partitioning and secondary ion-exchange interactions with residual silanol groups on the silica support[3]. Solution: Add an acidic modifier—specifically 0.1% (v/v) Trifluoroacetic acid (TFA) or glacial acetic acid—to your mobile phase. This forces the analyte into its fully protonated, neutral state, masking silanol interactions and restoring sharp, symmetrical peaks.

Q2: The enantiomers are co-eluting (Rs < 1.0) on a Cellulose-based CSP. How can I improve chiral recognition?

Causality: Chiral recognition is highly dependent on the steric fit within the polysaccharide helical structure. The rigid, planar nature of the naphthyl group often fails to achieve optimal inclusion in the tighter cavities of cellulose under standard conditions[2]. Solution: First, decrease the polar modifier (e.g., Isopropanol) from 10% to 2–5% to enhance the strength of hydrogen bonding. If co-elution persists, switch to an Amylose-based CSP (e.g., Chiralpak AD-H or IA). Amylose forms a more open helical structure that better accommodates bulky aromatic groups[1].

Q3: My retention times are excessively long (>30 minutes), but resolution is excellent (Rs > 3.0). How do I speed up the method without losing baseline separation?

Causality: High retention (


) indicates that the analyte's affinity for the stationary phase is too strong, often due to a highly non-polar mobile phase (e.g., 98% n-Hexane).
Solution:  Increase the column temperature from 25°C to 35°C or 40°C. The thermodynamics of chiral chromatography dictate that higher temperatures increase mass transfer kinetics, thereby reducing retention time. Alternatively, increase the polar modifier (IPA) in 2% increments, ensuring resolution remains 

.
Q4: I am using a reversed-phase chiral method (Water/Acetonitrile), but the peaks are splitting or fronting. What is happening?

Causality: This is a classic solvent mismatch effect. If the sample is dissolved in a strong solvent (e.g., 100% Acetonitrile) and injected into a weaker mobile phase (e.g., 60% Water), the analyte travels rapidly at the column head before equilibrating, causing split peaks. Solution: Always dissolve the sample in the mobile phase. If solubility is an issue, dissolve the sample in a minimal amount of Acetonitrile and dilute with the mobile phase until the injection solvent closely matches the starting isocratic composition.

Quantitative Data: CSP & Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of 2-Naphthalen-1-ylbutanoic acid across different conditions, highlighting the critical nature of acidic modifiers and CSP selection.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Acidic ModifierTemp (°C)RT Peak 1 (min)RT Peak 2 (min)Selectivity (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / IPA (90:10)0.1% TFA258.410.21.282.4
Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / IPA (90:10)0.1% TFA2511.512.61.121.3
Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / IPA (90:10)None259.111.81.350.7 (Tailing)
Immobilized Amylose (Chiralpak IA) Water / Acetonitrile (40:60)0.1% Formic Acid3014.216.51.202.1

Experimental Protocol: Self-Validating Normal-Phase Workflow

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before analyzing unknown samples.

Step 1: Mobile Phase Formulation & Deactivation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol (IPA).

  • Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture. (Causality: TFA acts as a silanol-masking agent and ionization suppressor for the carboxylic acid[3]).

  • Sonicate and vacuum-degas the mixture for 15 minutes.

Step 2: System Priming

  • Purge all HPLC lines with the prepared mobile phase.

  • Install an Amylose-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Equilibrate the column at a flow rate of 1.0 mL/min for at least 20 column volumes until the UV baseline (monitored at 254 nm, the

    
     for the naphthyl chromophore) is completely flat.
    

Step 3: Sample Preparation (Solvent Matching)

  • Weigh 1.0 mg of racemic 2-Naphthalen-1-ylbutanoic acid standard.

  • Dissolve entirely in 1.0 mL of the prepared mobile phase. (Causality: Eliminates solvent-mismatch peak distortion).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: System Suitability Testing (SST)

  • Inject 10 µL of the racemic standard.

  • Validation Criteria: The system is validated for downstream sample analysis only if:

    • Tailing factor (

      
      ) for both peaks is 
      
      
      
      .
    • Resolution (

      
      ) is 
      
      
      
      (Baseline separation).
    • Retention factor (

      
      ) of the first peak is 
      
      
      
      .

Step 5: Sample Acquisition

  • Proceed with unknown samples, running a blank (mobile phase) between every 10 injections to monitor for carryover.

Troubleshooting Visualization

Troubleshooting_Workflow A Initial Injection: 2-Naphthalen-1-ylbutanoic Acid B Evaluate Peak Shape A->B C Severe Tailing / Broad Peaks? B->C D Add 0.1% TFA or AcOH to suppress ionization C->D Yes E Evaluate Resolution (Rs) C->E No D->E F Co-elution (Rs < 1.5)? E->F G Decrease IPA/EtOH or switch to Amylose CSP F->G Yes H Evaluate Retention (k') F->H No G->H I Excessive RT (>30 min)? H->I J Increase Temperature or increase polar modifier I->J Yes K Validated Enantioselective Method I->K No J->K

Figure 1: Decision matrix for troubleshooting chiral HPLC separation of acidic naphthyl derivatives.

References

1.[1] On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI.[Link] 2.[2] Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality (PubMed).[Link] 3.[3] Chiral HPLC Separations Guide. Phenomenex.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Naphthalen-1-ylbutanoic Acid Under Basic Conditions

Welcome to the Technical Support Center for 2-Naphthalen-1-ylbutanoic acid. As a 2-arylalkanoic acid (structurally related to the "profen" class of NSAIDs), this compound presents unique handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Naphthalen-1-ylbutanoic acid. As a 2-arylalkanoic acid (structurally related to the "profen" class of NSAIDs), this compound presents unique handling challenges. While its chemical backbone is highly robust, its stereochemical integrity is highly vulnerable to basic conditions.

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the underlying mechanisms of degradation, and implement field-proven protocols for processing this compound.

Mechanistic Insights: Chemical vs. Stereochemical Stability

When processing 2-Naphthalen-1-ylbutanoic acid under basic conditions (e.g., during salt formation, formulation, or biphasic extraction), you must distinguish between two types of stability:

  • Chemical Stability (High): The molecule lacks hydrolyzable functional groups (such as esters or amides). The naphthalene ring and the aliphatic carboxylic acid chain are inert to nucleophilic attack by hydroxide ions. Therefore, the molecule will not cleave or chemically degrade even in strong aqueous bases (e.g., 1M NaOH).

  • Stereochemical Stability (Low): If you are working with an enantiomerically pure form (e.g., the active (S)-enantiomer), basic conditions pose a severe risk of racemization . The proton at the chiral alpha-carbon is rendered acidic by the electron-withdrawing nature of the adjacent carboxylate and the resonance stabilization provided by the naphthalene ring[1].

When a base abstracts this alpha-proton, it forms a planar, achiral enolate intermediate. Subsequent reprotonation from the solvent occurs with equal probability from either face, rapidly degrading the enantiomeric excess (ee%) to a 50:50 racemic mixture[2].

G S_Enant (S)-2-Naphthalen-1-ylbutanoic acid (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_Enant->Enolate Base (OH-) - H2O Enolate->S_Enant + H2O (Retention) R_Enant (R)-2-Naphthalen-1-ylbutanoic acid (Chiral) Enolate->R_Enant + H2O (Inversion) R_Enant->Enolate Base (OH-) - H2O

Figure 1: Mechanism of base-catalyzed racemization of 2-Naphthalen-1-ylbutanoic acid.

Frequently Asked Questions (FAQs)

Q: I am observing a complete loss of enantiomeric purity during my basic extraction. Why is this happening? A: You are observing base-catalyzed enolization. The rate of racemization is directly proportional to the concentration and strength of the base[1]. If you are using strong bases like NaOH or KOH, the hydroxide ion efficiently abstracts the alpha-proton. To prevent this, switch to a weaker base (like NaHCO₃) that is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but too weak to abstract the alpha-proton.

Q: Does the choice of solvent impact the stability of the chiral center under basic conditions? A: Drastically. Polar aprotic solvents (e.g., DMSO, DMF) accelerate racemization exponentially[2]. Protic solvents (like water or methanol) form a hydration shell around the base (e.g., OH⁻), lowering its kinetic basicity. In contrast, polar aprotic solvents solvate the counter-cation but leave the basic anion "naked" and highly reactive, lowering the activation energy required for alpha-proton abstraction[3].

Q: Can I use heat to speed up the dissolution of the free acid in base? A: It is highly discouraged if stereochemical integrity is required. Thermal energy provides the necessary activation energy to overcome the barrier for enolization. For example, similar 2-arylalkanoic acids show minimal racemization in 0.1 M NaOH at room temperature but undergo near-complete racemization when refluxed for 4 hours[4].

Quantitative Data: Impact of Conditions on Stability

The following table summarizes how different basic environments impact the stability of 2-arylalkanoic acids. Use this matrix to select the safest conditions for your workflow.

Base SystemSolventTemp (°C)Chemical StabilityStereochemical Stability (ee% Retention)Mechanistic Rationale
0.1 M NaHCO₃ Water / EtOAc20Intact> 99% Weak base is insufficient to abstract the α-proton[1].
0.1 M NaOH Water20Intact~ 95% Protic solvent heavily solvates OH⁻, reducing kinetic basicity.
0.1 M KOH Water100 (Reflux)Intact< 5% (Racemized)Thermal energy overcomes the activation barrier for enolization[4].
0.1 M NaOH Water / DMSO (20%)20Intact< 10% (Racemized)Polar aprotic solvent leaves hydroxide "naked," vastly increasing basicity[2].

Troubleshooting & Workflow Optimization

When designing a process that requires exposing 2-Naphthalen-1-ylbutanoic acid to basic conditions, follow the decision matrix below to minimize stereochemical degradation.

Workflow Start Enantiopure Acid Processing CheckBase Is strong base (pH > 10) required? Start->CheckBase UseWeakBase Use weak base (e.g., NaHCO3) Keep T < 25°C CheckBase->UseWeakBase No UseStrongBase Minimize exposure time Avoid polar aprotic solvents CheckBase->UseStrongBase Yes Monitor Validate ee% via Chiral HPLC UseWeakBase->Monitor UseStrongBase->Monitor

Figure 2: Decision matrix for processing chiral 2-arylalkanoic acids in base.

Experimental Protocol: Enantioselective Basic Extraction and Recovery

To safely extract enantiopure 2-Naphthalen-1-ylbutanoic acid from an organic mixture without inducing racemization, utilize this self-validating biphasic extraction protocol.

Prerequisites:

  • Pre-chill all aqueous solutions to 0–4 °C.

  • Avoid the use of DMSO, DMF, or DMAc in the organic phase.

Step 1: Salt Formation (Deprotonation)

  • Dissolve the crude 2-Naphthalen-1-ylbutanoic acid mixture in Methyl tert-butyl ether (MTBE) (10 mL/g).

  • Add an equal volume of pre-chilled 5% w/v aqueous NaHCO₃ .

    • Causality: NaHCO₃ (pH ~8.3) is strong enough to deprotonate the carboxylic acid to form the water-soluble sodium salt, but too weak to trigger alpha-proton abstraction.

  • Stir vigorously for 15 minutes at room temperature.

Step 2: Phase Separation

  • Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Collect the lower aqueous layer (containing the carboxylate salt). Discard the organic layer containing neutral impurities.

  • Wash the aqueous layer once more with fresh MTBE (5 mL/g) to remove trace lipophilic contaminants.

Step 3: Controlled Acidification (Recovery)

  • Place the aqueous layer in an ice bath (0–4 °C) with vigorous magnetic stirring.

  • Dropwise , add 1M HCl until the pH reaches 2.0.

    • Causality: Rapid addition of concentrated acid causes local pH extremes, leading the free acid to "oil out" (form an amorphous, sticky suspension) which traps impurities. Dropwise addition ensures controlled precipitation of the crystalline free acid.

Step 4: Final Organic Extraction

  • Add fresh MTBE or Ethyl Acetate (10 mL/g) to the acidic aqueous suspension. Stir until the precipitated acid fully dissolves into the organic phase.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 40 °C).

Step 5: Self-Validation (Chiral HPLC)

  • Take a 50 µL aliquot of the final organic phase prior to concentration.

  • Evaporate and reconstitute in the mobile phase (e.g., Hexane/IPA/TFA 90:10:0.1).

  • Analyze via Chiral HPLC (e.g., Chiralcel OJ-H column) to confirm the ee% matches the starting material. If ee% has dropped by >1%, verify that no polar aprotic solvents were present in Step 1.

References

  • Racemization of (S)-Profen Thioesters by Strong Neutral Bases in Nonpolar Organic Solvents: Implication for Ion-Pair Kinetic Basicity. ACS Publications. Available at:[Link]

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. MDPI. Available at:[Link]

  • Conversion of Racemic Ibuprofen to (S). ScholarWorks@UTEP. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Profiling of 2-Naphthalen-1-ylbutanoic Acid: A Comparative Guide for NSAID Analogs

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, establishing the structural and functional integrity of synthetic intermediates is a daily manda...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, establishing the structural and functional integrity of synthetic intermediates is a daily mandate. 2-Naphthalen-1-ylbutanoic acid (C₁₄H₁₄O₂) is a critical alpha-substituted naphthalene-carboxylic acid. Structurally, it bridges the chemical space between plant growth regulators like 1-Naphthylacetic acid (NAA) and blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen.

Fourier Transform Infrared (FTIR) spectroscopy is the most reliable, non-destructive technique to validate its functional group fidelity. This guide provides an objective, data-driven comparison of the FTIR spectral peaks of 2-Naphthalen-1-ylbutanoic acid against its closely related structural analogs, detailing the physical causality behind the data.

Mechanistic Insights: The Causality Behind the Spectra

Understanding an FTIR spectrum requires moving beyond empirical matching to grasp the physical chemistry driving the vibrational modes:

  • Carboxylic Acid Dimerization: In its solid crystalline state, 2-Naphthalen-1-ylbutanoic acid does not exist as isolated monomers. The molecules form strong intermolecular hydrogen bonds, creating cyclic dimers. This thermodynamic stabilization weakens the C=O bond, shifting the carbonyl stretching frequency from a theoretical ~1760 cm⁻¹ down to a sharper, intense peak at ~1710–1715 cm⁻¹.

  • Aromatic Ring Conjugation: The naphthalene core is a highly conjugated pi-system. The aromatic C=C stretching vibrations split into multiple bands (typically ~1600 cm⁻¹ and ~1510 cm⁻¹). More importantly, the out-of-plane (OOP) C-H bending acts as a fingerprint for the substitution pattern. A 1-substituted naphthalene ring exhibits a strong OOP bending mode at ~770–800 cm⁻¹, which distinguishes it from 2-substituted analogs.

  • Aliphatic Alpha-Substitution: Unlike the simpler1[1], 2-Naphthalen-1-ylbutanoic acid contains an ethyl group attached to the alpha carbon. This introduces distinct aliphatic C-H stretching modes (~2960 cm⁻¹ for the terminal -CH₃ and ~2930 cm⁻¹ for the -CH₂- groups), increasing the complexity of the 3000–2800 cm⁻¹ region.

Comparative Data Analysis

To contextualize the performance and identification of 2-Naphthalen-1-ylbutanoic acid, we compare it against two benchmark analogs:

  • Naproxen: A 2-substituted naphthalene with a methoxy group.2[2], alongside3[3].

  • 1-Naphthylacetic Acid (NAA): A 1-substituted analog lacking the extended alpha-aliphatic chain. 4[4].

Functional Group2-Naphthalen-1-ylbutanoic Acid (cm⁻¹)Naproxen (cm⁻¹)1-Naphthylacetic Acid (NAA) (cm⁻¹)
O-H Stretch (Acid) ~3200 – 2500 (Broad, dimerized)3444 – 2968 (Broad)~3200 – 2500 (Broad)
Aliphatic C-H Stretch 2960 (-CH₃), 2930 (-CH₂-)2968, 29302950 (Weak, -CH₂- only)
C=O Stretch (Dimer) 1710 – 17151725 – 17281712
Aromatic C=C Stretch 1600, 15101602, 16321600, 1510
C-O Stretch (Acid) 1210 – 125012521220
C-O-C (Methoxy) Absent1176Absent
Aromatic C-H OOP Bend 770 – 800 (1-substituted)810 – 850 (2-substituted)770 – 800 (1-substituted)
Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data collection, I employ a self-validating Attenuated Total Reflectance (ATR) FTIR workflow. This protocol prevents false peak assignments caused by moisture contamination or poor crystal contact.

Step 1: System Calibration & Background

  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to digitally subtract ambient CO₂ and atmospheric water vapor.

Step 2: Sample Application & Pressure Optimization

  • Deposit 1–2 mg of crystalline 2-Naphthalen-1-ylbutanoic acid directly onto the center of the ATR crystal.

  • Apply the pressure anvil. Causality Check: Monitor the live preview. Increase pressure until the C=O peak (~1710 cm⁻¹) reaches an absorbance of at least 0.4 AU. Insufficient pressure leads to poor evanescent wave penetration and artificially weak high-frequency bands (like the O-H stretch).

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum using the same parameters as the background (32 co-added scans).

  • Apply an ATR correction algorithm. Why? The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the relative peak intensities to match traditional transmission (KBr pellet) spectra.

Step 4: Internal Validation (The Self-Validating Step)

  • Examine the 3500–3400 cm⁻¹ region. A sharp peak here indicates free, un-dimerized water (moisture contamination). If present, the sample must be dried in a vacuum desiccator for 24 hours and re-analyzed. A pure, dry sample will only show the broad, rolling O-H stretch of the carboxylic acid dimer merging into the C-H region.

Workflow Visualization

FTIR_Workflow A Sample Preparation (ATR Crystal Validation) B Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) A->B Load Sample C Data Processing (ATR & Baseline Correction) B->C Raw Interferogram D Peak Picking & Assignment C->D Processed Spectrum E Carboxylic Acid Region (O-H: ~3000 cm⁻¹, C=O: ~1710 cm⁻¹) D->E Extract & Verify Dimer F Aromatic Ring Region (C=C: ~1600 cm⁻¹, C-H bend: ~780 cm⁻¹) D->F Extract & Verify 1-Sub G Aliphatic Chain Region (C-H stretch: ~2950 cm⁻¹) D->G Extract & Verify Chain

Workflow for FTIR spectral acquisition and validation of naphthalene-derived carboxylic acids.

References
  • FTIR spectra of naproxen, Eudragit S‑100, Eudragit RLPO, physical mixture...
  • 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular c
  • 1-Naphthaleneacetic acid - NIST WebBook.
  • Analysis of the Effect of the Tablet Matrix on the Polymorphism of Ibuprofen, Naproxen... - MDPI.

Sources

Comparative

biological activity comparison of naphthalene-based carboxylic acids

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the naphthalene-carboxylic acid scaffold. This structural motif—a rigid, planar, lipophilic naphthalene ring coupled with a polar, h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the naphthalene-carboxylic acid scaffold. This structural motif—a rigid, planar, lipophilic naphthalene ring coupled with a polar, hydrogen-bonding carboxylic acid headgroup—is a "privileged scaffold" in medicinal chemistry. Depending on the substitution pattern, this single pharmacophore can be tuned to engage entirely distinct biological targets, ranging from cyclooxygenase (COX) enzymes in the arachidonic acid pathway to nuclear retinoic acid receptors (RARs) in gene transcription.

This guide provides an objective, data-driven comparison of the biological activities of two primary classes of naphthalene-based carboxylic acids: Naphthalene-based NSAIDs (e.g., Naproxen) and Naphthalene-based Retinoids (e.g., Adapalene).

The versatility of the naphthalene-carboxylic acid scaffold lies in how the molecule orients itself within different protein binding pockets:

  • In COX Inhibition (Naproxen): The carboxylic acid acts as an essential anchor, forming salt bridges and hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site. The methoxy-naphthalene core then inserts into the hydrophobic channel, competitively blocking arachidonic acid from reaching the catalytic serine residue[1].

  • In RAR Agonism (Adapalene): The naphthoic acid moiety mimics the carboxylate group of endogenous all-trans retinoic acid (ATRA). The bulky adamantyl substitution on the naphthalene ring perfectly fills the hydrophobic pocket of the RAR ligand-binding domain (LBD), specifically favoring the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     and 
    
    
    
    subtypes over the
    
    
    subtype, triggering a conformational change that recruits transcriptional co-activators[2].

G Root Naphthalene-Carboxylic Acid Pharmacophore Branch1 NSAIDs (e.g., Naproxen) Root->Branch1 Branch2 Atypical Retinoids (e.g., Adapalene) Root->Branch2 Target1 Target: COX-1 / COX-2 (Enzyme Inhibition) Branch1->Target1 Target2 Target: RAR-β / RAR-γ (Nuclear Receptor Agonism) Branch2->Target2 Mech1 Carboxylate anchors to Arg120/Tyr355 Naphthalene blocks hydrophobic channel Target1->Mech1 Mech2 Carboxylate mimics ATRA Adamantyl fills RAR LBD pocket Target2->Mech2

Caption: Pharmacological divergence of the naphthalene-carboxylic acid scaffold based on target affinity.

Quantitative Biological Activity Comparison

To objectively compare these compounds, we must look at their binding affinities and inhibitory concentrations. The table below summarizes the in vitro performance of key naphthalene-based carboxylic acids.

Compound ClassSpecific CompoundPrimary TargetBiological Activity (IC50 / Kd)Clinical Indication
NSAID NaproxenCOX-1IC50 ≈ 340 nM[1]Inflammation, Pain
NSAID NaproxenCOX-2IC50 ≈ 180 nM to 0.9 µM*[1]Inflammation, Pain
NSAID 6-MNA (Nabumetone metabolite)COX-1 / COX-2IC50 ≈ 149 µM / 230 µM[3]Osteoarthritis
Retinoid AdapaleneRAR-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

/ RAR-

High affinity (selective agonism)[4]Acne Vulgaris
Retinoid AdapaleneRAR-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Low affinityN/A

*Note on Data Variance: The IC50 of naproxen for COX-2 is highly dependent on assay conditions, specifically pre-incubation time, due to its mixed, time-dependent inhibition kinetics[1][5].

Experimental Methodologies & Self-Validating Protocols

To generate reliable, reproducible data for these compounds, specific assay conditions must be strictly controlled. Below are the field-proven protocols used to evaluate these two distinct mechanisms.

Protocol A: Time-Dependent COX-1/COX-2 Inhibition Assay (For Naproxen)

Purpose: To accurately determine the IC50 of naphthalene-based NSAIDs.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 (oCOX-1) or murine COX-2 (mCOX-2) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 1 mM phenol.

  • Inhibitor Pre-incubation (Critical Step): Add naproxen (titrated from 0.01 µM to 25 µM) to the enzyme solution and incubate at 37°C for 20 minutes .

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to a final concentration of 50 µM (or 500 nM for high-sensitivity kinetic studies)[1].

  • Termination & Quantification: Stop the reaction after 30 seconds using 1M HCl. Neutralize, and quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA).

  • Validation: Include Indomethacin as a positive control for COX-1 and Celecoxib for COX-2 to validate assay sensitivity[3].

Protocol B: Nuclear Receptor Transactivation Reporter Assay (For Adapalene)

Purpose: To measure the functional agonism of naphthalene-based retinoids at specific RAR subtypes.

  • Cell Culture & Seeding: Culture COS-7 or HeLa cells in DMEM. 24 hours prior to transfection, switch the media to contain 10% Charcoal-Stripped Fetal Bovine Serum (FBS) .

    • Causality Insight: Why use charcoal-stripped serum? Standard FBS contains endogenous retinoids (like ATRA). If not removed via dextran-coated charcoal stripping, these endogenous ligands will prematurely activate the RAR constructs, obliterating the assay's signal-to-noise ratio and masking the specific agonism of adapalene[6].

  • Transfection: Co-transfect the cells with an expression vector containing the human RAR-

    
     or RAR-
    
    
    
    gene, alongside a reporter plasmid (e.g., TRE-tk-CAT or a Luciferase reporter driven by a Retinoic Acid Response Element)[7].
  • Ligand Treatment: 24 hours post-transfection, treat the cells with adapalene (titrated from 1 nM to 10 µM).

  • Quantification: After 24-48 hours, lyse the cells and measure CAT or Luciferase activity via a luminescence plate reader. Calculate the EC50 based on the dose-response curve.

Workflow Step1 Cell Preparation (COS-7 + Stripped Serum) Step2 Co-Transfection (RAR Vectors + Reporter) Step1->Step2 24h Step3 Ligand Treatment (Adapalene Titration) Step2->Step3 24h Step4 Luminescence Quantification Step3->Step4 48h

Caption: High-throughput nuclear receptor transactivation assay workflow for retinoid evaluation.

Conclusion for Drug Developers

The biological evaluation of naphthalene-based carboxylic acids proves that minor structural modifications to the naphthalene core dictate massive shifts in target selectivity. For drug development professionals, utilizing this scaffold requires careful consideration of the target's hydrophobic pocket dimensions (e.g., the narrow COX channel vs. the accommodating RAR LBD)[1][2]. Furthermore, as demonstrated by the protocols above, the physical chemistry of the compound dictates the in vitro assay design—necessitating time-dependent kinetic evaluations for NSAIDs and lipid-depleted environments for nuclear receptor agonists.

References

Sources

Validation

X-Ray Diffraction Analytical Guide: Resolving 2-Naphthalen-1-ylbutanoic Acid Crystals

As a purely organic compound (C14H14O2, MW 214.26 g/mol )[1], 2-Naphthalen-1-ylbutanoic acid presents a classic crystallographic challenge: it lacks heavy atoms (Z > 10). Because X-rays scatter off electron clouds, light...

Author: BenchChem Technical Support Team. Date: March 2026

As a purely organic compound (C14H14O2, MW 214.26 g/mol )[1], 2-Naphthalen-1-ylbutanoic acid presents a classic crystallographic challenge: it lacks heavy atoms (Z > 10). Because X-rays scatter off electron clouds, light-atom structures yield inherently weak diffraction patterns. This guide objectively compares three leading single-crystal X-ray diffraction (SCXRD) methodologies—Mo Kα sealed tubes, Cu Kα microfocus systems, and Synchrotron beamlines—to determine the optimal analytical pathway for resolving its crystal structure.

The Causality Behind Source Selection

To understand why certain diffractometers outperform others for 2-Naphthalen-1-ylbutanoic acid, we must examine the physics of X-ray scattering. The intensity of diffracted X-rays (


) is proportional to the cube of the wavelength (

).
  • Mo Kα Radiation (

    
     Å):  Historically the standard for small-molecule crystallography because it minimizes absorption errors. However, for a purely organic crystal like 2-Naphthalen-1-ylbutanoic acid, absorption is already negligible. The short wavelength results in weak high-angle diffraction, leading to poor signal-to-noise ratios and high 
    
    
    
    values.
  • Cu Kα Microfocus Radiation (

    
     Å):  The modern gold standard for organic crystals[2]. The longer wavelength increases scattering intensity by nearly an order of magnitude compared to Mo Kα. When coupled with microfocus optics, the beam brilliance is exponentially magnified, allowing for the resolution of absolute structure even in the absence of heavy anomalous scatterers.
    
  • Synchrotron Radiation: For microcrystals (<10 µm) or severely twinned samples that fail on benchtop systems, synchrotron beamlines (e.g., ESRF ID13) provide tunable wavelengths and unparalleled flux[3].

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance of each analytical platform when applied to 2-Naphthalen-1-ylbutanoic acid crystals.

Analytical PlatformX-Ray Source & WavelengthRelative Beam FluxOptimal Crystal SizePerformance for 2-Naphthalen-1-ylbutanoic acid
Standard Sealed Tube Mo Kα (

Å)
1x (Baseline)

mm
Poor: Weak high-angle diffraction; high

limits resolution.
Microfocus Benchtop Cu Kα (

Å)
~10x to 20x

to

mm
Optimal: Strong signal-to-noise; easily resolves C, H, O positions.
Synchrotron Beamline Tunable (

Å)
> 10,000x

mm
Excellent: Overkill for standard crystals; required for micro-crystals.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the optimal workflow utilizing a Cu Kα microfocus diffractometer. Every step is designed as a self-validating system to minimize thermal noise and maximize resolution.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion promotes slow, controlled supersaturation, yielding high-quality single crystals with minimal defects compared to rapid solvent evaporation.

  • Dissolve 20 mg of 2-Naphthalen-1-ylbutanoic acid in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

  • Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Seal the outer vial tightly and incubate undisturbed at 20 °C for 3–5 days until block-like crystals form.

Step 2: Crystal Harvesting and Cryo-Mounting

Causality: Cryogenic temperatures (100 K) drastically reduce atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and preventing radiation damage.

  • Submerge the crystals in a drop of Paratone-N oil on a glass slide to prevent solvent loss and environmental degradation.

  • Under a polarized light microscope, select a single, non-birefringent crystal measuring approximately 0.1 × 0.1 × 0.05 mm. Self-Validation: Uniform extinction under crossed polarizers confirms the absence of twinning.

  • Mount the crystal on a 100 µm MiTeGen polyimide loop.

  • Instantly plunge the loop into the 100 K nitrogen gas stream of the diffractometer to flash-freeze the oil, creating a rigid, amorphous matrix.

Step 3: Data Collection and Refinement
  • Source Alignment: Utilize a microfocus X-ray source of monochromatic Cu Kα radiation (

    
     Å)[2].
    
  • Strategy: Execute a combination of

    
     and 
    
    
    
    scans with a detector distance of 40 mm and an exposure time of 5–10 seconds per frame.
  • Integration: Process the raw frames using software (e.g., APEX4) to integrate intensities and apply multi-scan spherical harmonic absorption corrections.

  • Refinement & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Self-Validation: A successful experiment will yield a final 
    
    
    
    value of < 5%, a goodness-of-fit (GooF) near 1.0, and residual electron density peaks strictly below 0.5 e/ų, confirming the absence of misassigned atoms.

Analytical Workflow Visualization

G Start 2-Naphthalen-1-ylbutanoic Acid (C14H14O2) Crystallization Eval Crystal Size & Quality Evaluation (Polarized Light) Start->Eval Branch1 Large Crystal (> 0.2 mm) Weak Diffractor Eval->Branch1 Branch2 Standard Crystal (~0.1 mm) Optimal Size Eval->Branch2 Branch3 Microcrystal (< 0.01 mm) Severe Twinning Eval->Branch3 Mo Mo Kα Sealed Tube λ = 0.7107 Å (Suboptimal for Light Atoms) Branch1->Mo Cu Cu Kα Microfocus λ = 1.5418 Å (Gold Standard for Organics) Branch2->Cu Sync Synchrotron (e.g., ESRF ID13) Tunable λ, High Flux (Ultimate Resolution) Branch3->Sync Data Cryogenic Data Collection (100 K Nitrogen Stream) Mo->Data Cu->Data Sync->Data Solve Structure Solution & Refinement (SHELXT / SHELXL) Data->Solve

Fig 1. Decision matrix and Single Crystal X-Ray Diffraction workflow for organic light-atom crystals.

References

  • Google Patents. "WO2022165141A1 - Crystal form of 6-(cyclopropanecarboxamido)...". WIPO (PCT).
  • Riekel, C., et al. "An Overview of the ESRF's ID13 Microfocus Beamline". ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Naphthalen-1-ylbutanoic acid proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal of 2-Naphthalen-1-ylbutanoic Acid As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal of 2-Naphthalen-1-ylbutanoic Acid

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific principles and stringent environmental regulations. The disposal of polycyclic aromatic hydrocarbon (PAH) derivatives, such as 2-Naphthalen-1-ylbutanoic acid, is a critical operational node that demands precision. This compound, characterized by its fused aromatic ring structure and carboxylic acid moiety, cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational protocol for its safe handling and disposal, ensuring absolute compliance with EPA and OSHA standards while building a culture of safety in your laboratory.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties driving the compound's hazard classification.

Table 1: Physicochemical and Hazard Profile of 2-Naphthalen-1-ylbutanoic Acid

Property / ClassificationDetailMechanistic Implication for Disposal
Chemical Nature Aromatic organic acid (PAH derivative)High environmental persistence; resists standard aqueous degradation.
GHS Health Hazards H302 (Harmful if swallowed), H315 (Skin irritant), H318 (Eye damage)Mandates strict PPE (nitrile gloves, safety goggles) during waste consolidation.
Environmental Hazard H412 (Harmful to aquatic life with long-lasting effects)Zero-drain disposal policy. Must be strictly isolated from municipal wastewater.
Thermal Stability High stability due to fused aromatic ringsRequires high-temperature incineration to break aromatic bonds.

The Mechanistic Imperative for Strict Disposal

Why do we insist on high-temperature incineration rather than chemical neutralization or drain disposal?

The core issue lies in the naphthalene moiety. According to the Agency for Toxic Substances and Disease Registry (ATSDR) [1], naphthalene derivatives are lipophilic, exhibiting significant aquatic toxicity and environmental persistence. If introduced into standard wastewater treatment facilities, these compounds partition into sludge rather than degrading, eventually leaching into the ecosystem.

To achieve complete destruction, the compound must be subjected to thermal oxidation. Standard laboratory protocol dictates dissolving the solid acid in a highly combustible solvent prior to disposal. This is not merely for volume reduction; dissolving the compound ensures that the waste mixture provides sufficient caloric value to the incinerator. This allows the system to reach the critical Destruction and Removal Efficiency (DRE) temperature required to shatter the stable aromatic rings without generating toxic byproducts like dioxins.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to ensure containment integrity.

Phase 1: Pre-Disposal Segregation & Validation
  • Identify Waste Streams: Separate waste into solid streams (contaminated weighing boats, pipette tips, PPE) and liquid streams (solutions of 2-Naphthalen-1-ylbutanoic acid in organic solvents).

    • Validation Check: Visually inspect solid waste to ensure no free-flowing liquids are present, which could compromise solid-waste incineration protocols.

  • Solvent Compatibility Check: If the acid is in solution, ensure it is not mixed with incompatible waste streams (e.g., strong oxidizers like nitric acid).

    • Causality: Mixing organic acids with strong oxidizers can trigger an uncontrolled exothermic reaction or gas evolution within a sealed container.

Phase 2: Primary Containment
  • Liquid Waste Preparation: Dissolve or mix the pure 2-Naphthalen-1-ylbutanoic acid waste with a compatible, combustible organic solvent (e.g., ethanol, methanol, or acetone) [2].

    • Causality: This prepares the waste for its ultimate destination—a chemical incinerator—by providing the necessary fuel for complete combustion.

  • Containerization: Transfer the mixture into a designated, chemically compatible hazardous waste container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write "Hazardous Waste: 2-Naphthalen-1-ylbutanoic Acid / Combustible Solvent Mixture". Include the H412 (Aquatic Toxicity) warning.

Phase 3: Institutional Transfer & Final Destruction
  • EHS Transfer: Move the sealed containers to your institution's Satellite Accumulation Area (SAA). Log the exact volume and concentration in the EHS waste manifest.

  • Incineration: The EHS department will contract a licensed waste disposal facility. The facility will burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber [3].

    • Causality: The afterburner ensures complete combustion of volatilized PAHs, while the scrubber neutralizes any trace acidic gases generated during the oxidation of the carboxylic acid group.

Phase 4: Spill Response & Decontamination

In the event of an accidental spill on the benchtop:

  • Containment: Do not use water, as it may spread the hydrophobic powder and contaminate sink drains.

  • Absorption/Collection: For solid spills, sweep up the material using non-sparking tools to avoid dust generation. For liquid solutions, absorb with an inert material (e.g., vermiculite or sand).

  • Decontamination: Wipe the area with a solvent in which the acid is soluble (e.g., dilute alkaline solution or ethanol), followed by a soap and water wash. Collect all wipes as solid hazardous waste.

Visual Workflow

To standardize this process across your laboratory, follow the logical workflow mapped below.

DisposalWorkflow Start Waste Generation: 2-Naphthalen-1-ylbutanoic Acid Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation SolidWaste Solid Waste (Contaminated PPE, Labware) Segregation->SolidWaste LiquidWaste Liquid Waste (Combustible Solvent Mix) Segregation->LiquidWaste Containment Sealed & Labeled Hazardous Waste Containers SolidWaste->Containment LiquidWaste->Containment EHSPickup EHS Department Verification & Pickup Containment->EHSPickup Incineration EPA-Compliant Incineration (Afterburner & Scrubber) EHSPickup->Incineration

Operational workflow for the segregation, containment, and incineration of PAH-derivative waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene." Centers for Disease Control and Prevention. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 201384, 4-Morpholin-4-yl-2-naphthalen-1-ylbutanoic acid." PubChem. [Link]

Handling

Personal protective equipment for handling 2-Naphthalen-1-ylbutanoic acid

Operational Safety and PPE Matrix for Handling 2-Naphthalen-1-ylbutanoic Acid As a Senior Application Scientist, I frequently observe that the handling of lipophilic aromatic acids is treated with standard, generalized l...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Matrix for Handling 2-Naphthalen-1-ylbutanoic Acid

As a Senior Application Scientist, I frequently observe that the handling of lipophilic aromatic acids is treated with standard, generalized laboratory precautions. This is a critical error. Handling 2-Naphthalen-1-ylbutanoic acid requires a targeted, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, operation, and disposal of this compound.

Hazard Profiling & The Causality of Risk

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. 2-Naphthalen-1-ylbutanoic acid (Molecular Weight: 214.26 g/mol )[1] is a solid aromatic carboxylic acid. Its hazard profile is driven by two distinct structural features:

  • The Naphthalene Core: This aromatic ring system grants the molecule significant lipophilicity (LogP ≈ 4.30)[2]. Highly lipophilic compounds can rapidly partition into and penetrate the lipid bilayers of the human stratum corneum (skin).

  • The Carboxylic Acid Moiety: This functional group acts as a localized proton donor. Upon contact with the moisture in mucous membranes (eyes, respiratory tract), it causes immediate, severe pH-driven tissue irritation and potential corrosive burns[3].

Because of these features, the compound is classified as a severe irritant (Xi) and is incompatible with strong oxidizers and bases[3]. The primary vectors of exposure are dermal absorption and inhalation of aerosolized powder .

Quantitative Hazard Summary
Property / HazardValue / ClassificationOperational PPE Implication
Molecular Weight 214.26 g/mol [1]Prone to forming fine, easily aerosolized dust; mandates respiratory/ventilation controls.
Lipophilicity (LogP) ~4.30[2]High dermal penetration risk; necessitates double-gloving with chemical-resistant elastomers.
Hazard Class Irritant (Xi), Corrosive (C)[3]Strict eye (splash goggles) and skin (lab coat) protection required.
Incompatibilities Strong oxidizers, bases[3]Strict segregation in waste streams; avoid uncontrolled neutralization.

Mandatory PPE Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to counter the lipophilic and irritant properties of 2-Naphthalen-1-ylbutanoic acid.

  • Hand Protection (Double-Gloving): Use Nitrile gloves exclusively. Latex degrades upon contact with many aromatic compounds.

    • Inner Glove: Standard 4-mil nitrile (acts as the pristine final barrier).

    • Outer Glove: Extended-cuff 8-mil nitrile (absorbs mechanical stress and primary chemical contact).

  • Eye Protection: ANSI Z87.1 compliant indirect-vented chemical splash goggles . Standard safety glasses leave the orbital cavity exposed to airborne dust, which can dissolve in tear film and cause severe corneal burns.

  • Body Protection: A fully buttoned, Flame-Resistant (FR) lab coat with knit cuffs. The knit cuffs prevent the sleeves from riding up, eliminating the "exposure gap" between the glove and the wrist.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If weighing large quantities (>50g) outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the acidic dust.

Operational Plan: Step-by-Step Handling Protocol

Every procedure must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational. Check the digital monitor to ensure an inward face velocity of at least 100 Feet Per Minute (FPM). Causality: Negative pressure is the primary defense against aerosolized powder.

Step 2: Gowning Sequence

  • Wash and dry hands completely. Moisture can accelerate chemical absorption.

  • Don the inner nitrile gloves.

  • Don the lab coat, ensuring the knit cuffs overlap the inner gloves.

  • Don the safety goggles.

  • Don the outer extended-cuff nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Weighing and Transfer

  • Use anti-static weighing boats. Causality: Static electricity can cause the fine powder of 2-Naphthalen-1-ylbutanoic acid to repel from the spatula and aerosolize.

  • Keep the sash of the fume hood as low as possible (below the breathing zone).

  • Transfer the weighed solid directly into the reaction vessel and seal it before removing it from the hood.

G Start Pre-Operation Readiness Hood Verify Fume Hood Airflow (>100 FPM) Start->Hood Inner Don Inner Nitrile Gloves Hood->Inner Coat Don FR Lab Coat & Safety Goggles Inner->Coat Outer Don Outer Nitrile Gloves Coat->Outer Handle Execute Handling Protocol Outer->Handle

Logical workflow for PPE gowning and pre-operation readiness.

Spill Response and Disposal Plan

Because 2-Naphthalen-1-ylbutanoic acid reacts exothermically with strong bases[3], spill cleanup must be handled methodically to avoid generating heat or toxic fumes.

Solid Spill Cleanup Protocol
  • Isolate: Immediately restrict access to the spill area.

  • Assess: If the spill is >50g or highly aerosolized, evacuate the lab and call Environmental Health and Safety (EHS).

  • Dampen: Do NOT dry-sweep. Dry sweeping forces the acidic powder into the air. Gently mist the spill with a compatible, non-reactive solvent (e.g., water or a highly dilute, weak bicarbonate solution) to dampen the powder.

  • Wipe: Use disposable absorbent pads to wipe up the dampened material from the outside edge moving inward.

  • Decontaminate: Wash the surface with soap and water to remove residual lipophilic traces.

Disposal Logistics
  • Solid Waste: Place all contaminated wipes, gloves, and empty chemical bottles into a designated, clearly labeled hazardous waste bag.

  • Liquid Waste: If the acid is dissolved in a solvent, collect it in a dedicated "Halogen-Free Organic Waste" carboy. Do not mix with strong bases or oxidizing waste streams, as this risks fire or explosion[3].

Spill Detect Spill Detected Assess Assess Size & State Detect->Assess Evac Evacuate if >50g or Aerosolized Assess->Evac Major Contain Dampen Powder (Prevent Dust) Assess->Contain Minor Clean Wipe Inward with Absorbent Contain->Clean Dispose Hazardous Waste Bin Clean->Dispose

Step-by-step spill response and containment pathway.

References

  • lookchem.com. "Cas 86-87-3,1-Naphthalene acetic acid | Hazard Codes and Safety Profiles." LookChem.
  • echemi.com. "15410-62-5, 2-naphthalen-1-ylbutanoic acid Formula." ECHEMI.
  • molforge.ai. "Nafcaproic Acid (CID 14144) - Molecular Properties & Analysis." MolForge.

Sources

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